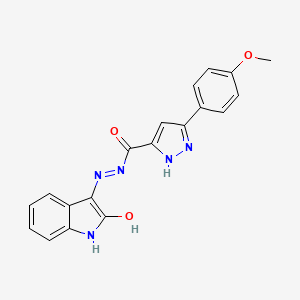![molecular formula C21H24N4 B6054409 N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B6054409.png)
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of protein kinases in various biological processes. PP3 was first synthesized in 2000 by researchers at the University of California, San Diego, and has since been used in numerous studies to explore the mechanisms of action of various kinases.
作用機序
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is a small molecule inhibitor that works by binding to the ATP-binding site of protein kinases. By binding to this site, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine prevents the kinase from phosphorylating its substrate, thereby inhibiting its activity. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to be a selective inhibitor of Src family kinases, and has also been shown to inhibit the activity of other kinases such as FAK and Abl.
Biochemical and Physiological Effects:
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in various cell types. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been shown to inhibit the adhesion and migration of cells by blocking the activity of FAK. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been shown to induce apoptosis in certain cell types.
実験室実験の利点と制限
One of the main advantages of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is its selectivity for Src family kinases, which makes it a useful tool for studying the role of these kinases in various biological processes. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is also relatively easy to synthesize and can be used at relatively low concentrations, which minimizes any potential toxic effects. However, one limitation of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is that it is not a completely selective inhibitor, and can also inhibit the activity of other kinases. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research involving N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. One area of interest is the development of more selective inhibitors that target specific kinases. Another area of interest is the use of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine in combination with other inhibitors or chemotherapeutic agents to enhance their effectiveness. Finally, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine could be used to investigate the role of kinases in various disease processes, such as cancer, inflammation, and neurodegenerative disorders.
合成法
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl bromide with 1H-pyrazole-1-carboxaldehyde to produce 3-(1H-pyrazol-1-yl)benzyl bromide. This intermediate is then reacted with N-phenylpiperidin-3-amine in the presence of a base to yield N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine. The synthesis of N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used extensively in scientific research to study the role of protein kinases in various biological processes. For example, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of Src family kinases in cancer cell proliferation and migration. N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has also been used to study the role of focal adhesion kinase (FAK) in cell adhesion and migration. In addition, N-phenyl-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine has been used to investigate the role of various other kinases in processes such as cell cycle regulation, apoptosis, and signal transduction.
特性
IUPAC Name |
N-phenyl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-19(9-3-1)23-20-10-5-13-24(17-20)16-18-7-4-11-21(15-18)25-14-6-12-22-25/h1-4,6-9,11-12,14-15,20,23H,5,10,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVFZZBITQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)

![1-(1H-benzimidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6054342.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)

![ethyl 4-({[(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6054384.png)
![2-[1-(2-fluorobenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054397.png)

![2-methyl-9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)

![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-methylbenzyl)propanamide](/img/structure/B6054431.png)
![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)